molecular formula C17H28N4O5S B7877117 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid

1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B7877117
M. Wt: 400.5 g/mol
InChI Key: VUTAGZPMPIWFPF-UHFFFAOYSA-N
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Description

1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a pyrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the tert-Butylamino Group: This step involves the reaction of the pyrazole derivative with tert-butylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base like triethylamine.

    Piperidine Ring Formation: The piperidine ring is typically constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the tert-butylamino or pyrazole moieties.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can target the carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Chemistry: The compound’s unique functional groups make it a candidate for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid methyl ester
  • **1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, this compound may offer unique properties due to the presence of both the sulfonyl and carboxylic acid groups, which can enhance its solubility and reactivity. Additionally, the tert-butylamino group can provide steric hindrance, potentially affecting the compound’s binding affinity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O5S/c1-11-15(12(2)21(19-11)10-14(22)18-17(3,4)5)27(25,26)20-8-6-13(7-9-20)16(23)24/h13H,6-10H2,1-5H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTAGZPMPIWFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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